3-氨基-6,7-二氟-1H-吲唑

描述

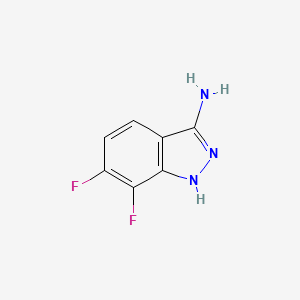

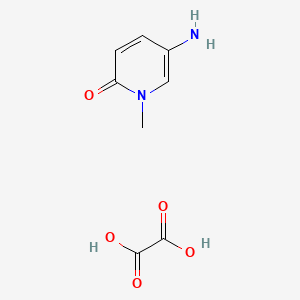

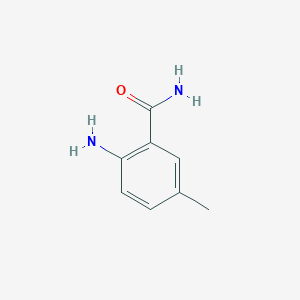

The compound 3-Amino-6,7-difluoro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. While the provided papers do not directly discuss 3-Amino-6,7-difluoro-1H-indazole, they do provide insights into the synthesis, structure, and biological activity of closely related indazole compounds, which can be informative for understanding the characteristics of the compound .

Synthesis Analysis

The synthesis of indazole derivatives typically involves the condensation of appropriate precursors, such as isocyanates and amines, followed by cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization with hydrazine hydrate . Similar synthetic strategies are likely applicable to the synthesis of 3-Amino-6,7-difluoro-1H-indazole, with the appropriate difluorinated precursors.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring system. The crystal structures of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined and belong to the monoclinic system . The indazole core is often substituted with various functional groups that can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the compound's stability and biological activity.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the amino group and other substituents on the indazole ring. The amino group can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for the biological activity of these compounds. The presence of fluorine atoms, as in 3-Amino-6,7-difluoro-1H-indazole, can further influence the chemical reactivity and electronic properties of the molecule, potentially leading to unique interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the indazole core. For example, the introduction of fluorine atoms can increase the compound's lipophilicity and metabolic stability, making it more suitable for drug development. The crystallographic data provided for related compounds indicate that they crystallize in the monoclinic space group with specific cell parameters . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

科学研究应用

Catalysis and Synthesis

Indazole derivatives, including structures similar to 3-Amino-6,7-difluoro-1H-indazole, have been utilized in catalysis and synthesis processes. For instance, Yakaiah et al. (2008) demonstrated the use of such derivatives in the synthesis of pyrimidine fused indazole derivatives, showing significant antimicrobial activity against various bacteria and fungi Yakaiah et al., 2008.

Anticancer Research

Several studies have investigated indazole derivatives for their anticancer properties. For example:

- Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, exhibiting significant antiproliferative activity against human cancer cell lines Hoang et al., 2022.

- Molinari et al. (2015) prepared 1H-Benzo[f]indazole-4,9-dione derivatives, showing substantial antiproliferative activity, suggesting their potential in developing new anticancer agents Molinari et al., 2015.

- Lu et al. (2020) synthesized a specific indazole derivative with effective inhibition on the proliferation of various cancer cell lines Lu et al., 2020.

Corrosion Inhibition

Indazole and its derivatives have been explored as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the use of heterocyclic diazoles, including indazole, as inhibitors for acidic iron corrosion Babić-Samardžija et al., 2005.

Synthesis Methodologies

Research has been conducted to improve the synthesis methods of indazole compounds. Counceller et al. (2008) developed a mild and efficient synthesis of 1H-indazoles, demonstrating the versatility of these compounds in chemical synthesis Counceller et al., 2008.

Surface Morphology and Structural Studies

Studies on the surface morphology and structural aspects of fluorinated indazoles have been conducted. Teichert et al. (2007) determined the structures of NH-indazoles, including their X-ray crystallography, to understand the effect of fluorine atoms on their supramolecular structure Teichert et al., 2007.

Biological and Antiproliferative Activity

The potential biological and antiproliferative activity of indazole derivatives is a subject of ongoing research. Kornicka et al. (2017) synthesized N-substituted 3-amino-1H-indazole derivatives, showing pronounced cancer cell growth inhibitory effects Kornicka et al., 2017.

安全和危害

The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .

未来方向

Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that 3-Amino-6,7-difluoro-1H-indazole and similar compounds could be promising candidates for future anticancer research .

属性

IUPAC Name |

6,7-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNLECORJCINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NN2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439179 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6,7-difluoro-1H-indazole | |

CAS RN |

706805-37-0 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

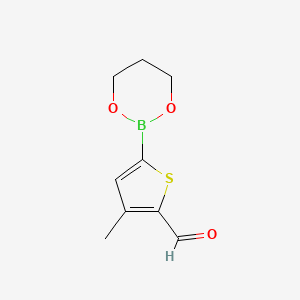

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

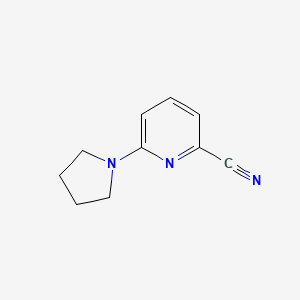

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

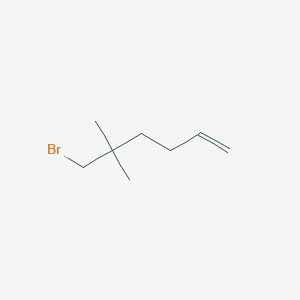

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)